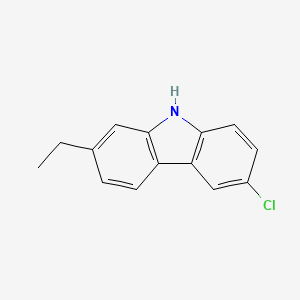

6-Chloro-2-ethyl-9H-carbazole

概要

説明

6-Chloro-2-ethyl-9H-carbazole is a chemical compound with the molecular formula C14H12ClN . It is a derivative of carbazole, a class of heterocyclic compounds . Carbazole-based compounds are known for their high charge carrier mobility and photochemical stability, making them useful in organic electronics-based applications .

Synthesis Analysis

Carbazole and its derivatives can be synthesized through electropolymerization and chemical polymerization . Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers . A novel monomer with EDOT as the end units and 3,6-linked N-ethyl-carbazole (NEtCz) as the inner unit spaced by vinylene has been synthesized by Horner-Wadsworth-Emmons reaction .Molecular Structure Analysis

The molecular structure of this compound consists of a three-ring system with a pyrrole ring fused on either side to a benzene ring . The average mass of the molecule is 229.705 Da .Chemical Reactions Analysis

Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .Physical And Chemical Properties Analysis

The average mass of this compound is 229.705 Da, and the monoisotopic mass is 229.065826 Da .科学的研究の応用

Photoinitiator Synthesis

6-Chloro-2-ethyl-9H-carbazole has been utilized in the synthesis of novel carbazole photoinitiators. For instance, ethyl 1-(6-o-chloro-benzoyl-9-ethyl-9H-carbazol-3yl)-ethane-1-one oxime, a novel carbazole photoinitiator, was synthesized from carbazole by N-alkylation, Friedel-Crafts acylation, oximation, and esterification, indicating its potential in photoinitiator applications (Xie Chuan, 2008).

Antimicrobial Activity

The antimicrobial activity of synthesized 6-Chloro-2-methyl-1H-carbazole-1, 4(9H)-dione against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), has been studied. This compound showed remarkable antibacterial activity against MRSA, indicating its potential use in addressing antibiotic resistance (Biswanath Chakraborty et al., 2014).

Crystal Structure Analysis

Research on 3-Chloro-3-(9-ethyl-6-methyl-9H-carbazol-3-yl)propenal has been conducted to understand its crystal packing and molecular structure. The carbazole moiety in this molecule is planar, and the crystal packing is stabilized by weak π–π interactions, C—H⋯Cl interactions, and van der Waals forces. This study contributes to the understanding of the structural aspects of carbazole derivatives (P. G. Aravindan et al., 2003).

Synthesis and Biological Screening

Carbazole derivatives have been synthesized and screened for biological activity. For instance, a series of 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines were synthesized from carbazole, showing potential in the field of medicinal chemistry (Neetu Verma et al., 2022).

Optical Properties and Photopolymerization

Research on carbazole-based dyes containing aldehyde and cyanoacetic acid groups for use in photopolymerization has been conducted. These compounds, including 6-((4-(diphenylamino)phenyl)ethynyl)-9-ethyl-9H-carbazole-3-carbaldehyde, show potential as dyes/photosensitizers due to their specific optical properties (H. Abro et al., 2017).

作用機序

Target of Action

Carbazole derivatives have been known to exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Mode of Action

Carbazole derivatives have been reported to interact with various cellular targets, leading to changes in cellular processes . For instance, some carbazole derivatives have been found to reactivate the p53 pathway in human melanoma cells, leading to increased cell apoptosis .

Biochemical Pathways

Carbazole derivatives have been associated with the activation of the p53 signaling pathway . The activation of this pathway can lead to increased cell apoptosis, which is a form of programmed cell death.

Pharmacokinetics

The molecular weight of 6-chloro-2-ethyl-9h-carbazole is 229705, which could potentially influence its bioavailability .

Result of Action

Carbazole derivatives have been associated with various biological effects, including increased cell apoptosis . This suggests that this compound could potentially have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals in the environment could potentially affect the compound’s stability and efficacy . .

Safety and Hazards

将来の方向性

Carbazole-based compounds, including 6-Chloro-2-ethyl-9H-carbazole, have potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors due to their excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .

生化学分析

Biochemical Properties

It is known that carbazole derivatives, to which 6-Chloro-2-ethyl-9H-carbazole belongs, have been used in the synthesis of novel antimicrobial agents .

Cellular Effects

Carbazole derivatives have been shown to have effects on various types of cells and cellular processes . For instance, some carbazole derivatives have been found to have anticancer properties by reactivating the P53 molecular signaling pathway .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that carbazole derivatives can influence various molecular pathways. For example, some carbazole derivatives have been found to influence the AKT molecular signaling pathway, which plays a crucial role in cellular processes such as cell signaling and gene expression .

Temporal Effects in Laboratory Settings

It is known that carbazole derivatives can exhibit changes in their effects over time

Dosage Effects in Animal Models

It is known that carbazole derivatives such as carprofen, a non-steroidal anti-inflammatory drug (NSAID), are commonly used to combat inflammation and pain in animals .

Metabolic Pathways

It is known that carbazole derivatives can be involved in various metabolic pathways

Transport and Distribution

It is known that carbazole derivatives can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that carbazole derivatives can be localized in various subcellular compartments

特性

IUPAC Name |

6-chloro-2-ethyl-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN/c1-2-9-3-5-11-12-8-10(15)4-6-13(12)16-14(11)7-9/h3-8,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPBNCKQNLUXLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239161 | |

| Record name | 6-Chloro-2-ethyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92841-23-1 | |

| Record name | 6-Chloro-2-ethyl-9H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92841-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-ethyl-9H-carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092841231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-2-ethyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-CHLORO-2-ETHYL-9H-CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22A2W4CA9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

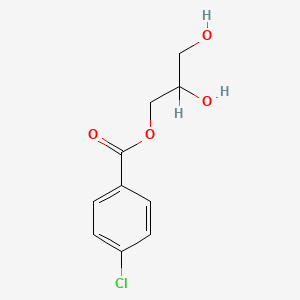

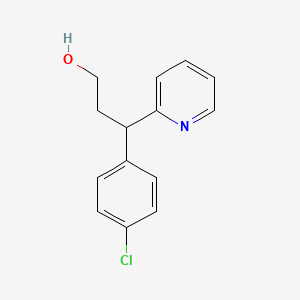

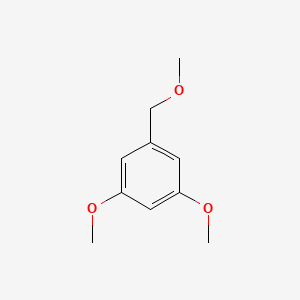

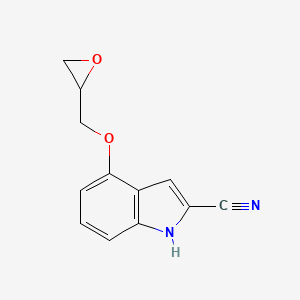

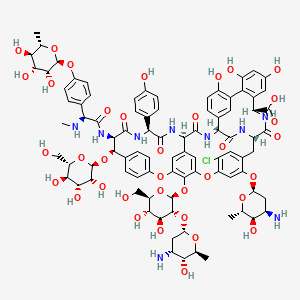

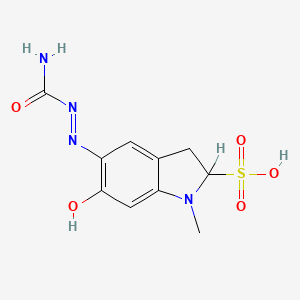

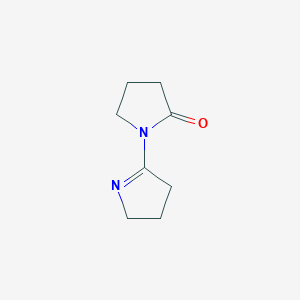

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]-](/img/structure/B3061232.png)